molecular formula C12H13NO B14318654 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one CAS No. 113503-45-0

6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one

Cat. No.: B14318654
CAS No.: 113503-45-0
M. Wt: 187.24 g/mol
InChI Key: BZOIJMJSUATKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one is a complex organic compound belonging to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple double bonds. The presence of these structural features imparts distinct chemical and biological properties to the compound.

Chemical Reactions Analysis

6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

6,7,8,9-Tetramethylidene-2-azabicyclo[32

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interfere with the metabolic processes of protozoan parasites, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the protozoan’s cellular machinery .

Comparison with Similar Compounds

6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one can be compared with other azabicyclo nonanes, such as:

The uniqueness of this compound lies in its multiple double bonds and specific substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

113503-45-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6,7,8,9-tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one

InChI

InChI=1S/C12H13NO/c1-6-8(3)12-9(4)7(2)10(6)5-11(14)13-12/h10,12H,1-5H2,(H,13,14)

InChI Key

BZOIJMJSUATKBX-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC(=O)NC(C1=C)C(=C)C2=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.